molecular formula C20H24ClN3S B1679090 Prochlorperazine CAS No. 58-38-8

Prochlorperazine

Cat. No. B1679090
CAS RN: 58-38-8
M. Wt: 373.9 g/mol
InChI Key: WIKYUJGCLQQFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prochlorperazine is a piperazine phenothiazine and first-generation antipsychotic drug that is used for the treatment of severe nausea and vomiting, as well as short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia . It is also used to treat nervous, emotional, and mental conditions .


Synthesis Analysis

This compound’s solubility and dissolution rate have been improved by preparing nanoparticles using the wet media milling method . The study aimed to improve the solubility of the poorly water-soluble drug, this compound Maleate (PCM), by preparing nanoparticles .


Molecular Structure Analysis

This compound has a molecular formula of C20H24ClN3S . The chemical structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

The thermal behavior of this compound was studied, including a complete kinetic analysis for the evaluation of the degradation process in heterogeneous media . The results confirmed that this compound dimaleate has better stability in comparison with Promethazine hydrochloride, in terms of apparent energy of activation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 373.94 . Its physical and chemical properties include a density of 1.2±0.1 g/cm3, boiling point of 524.8±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C .

Scientific Research Applications

Interaction with Melanin and Melanocytes

Prochlorperazine, a phenothiazine-class antipsychotic drug, primarily used for treating nausea, vomiting, and schizophrenia, has been studied for its interaction with melanin and melanocytes. Research by Otręba et al. (2017) demonstrated that this compound forms stable complexes with melanin, showing two independent binding sites. The study also indicated that this compound induces a concentration-dependent loss in cell viability, affects melanogenesis, and alters the cellular antioxidant defense system in normal human melanocytes. These findings suggest a potential role of melanin, oxidative stress, and melanocytes in the mechanisms of undesirable side effects after the accumulation of this compound in pigmented tissues (Otręba et al., 2017).

Formulation and Evaluation for Enhanced Bioavailability

Research has been conducted on enhancing the oral bioavailability of this compound maleate, a drug used to treat nausea and vomiting, by formulating mouth dissolving films (MDF) and buccal patches. Pawar et al. (2019) developed MDF of this compound maleate using various agents such as HPMC, Glycerol, and Betacyclodextrin, which showed enhanced bioavailability and faster onset of action. Similarly, Sharma (2022) worked on buccal patches of this compound Maleate, which also indicated enhanced bioavailability (Pawar et al., 2019), (Sharma, 2022).

Potential Anticancer and Antiviral Activity

The anticancer activity of this compound has been explored in various studies. Otręba et al. (2020) reviewed the in vitro anticancer activity of this compound, highlighting its potential in inhibiting the viability of different cancer cell lines. The study suggests that this compound and other phenothiazines might influence cell cycle, proliferation, apoptosis, and reduce the viability of human cancer cell lines. Additionally, this compound has shown potential antiviral activity towards RNA-viruses, including its ability to inhibit clathrin-dependent endocytosis and replication of viruses (Otręba et al., 2020), (Otręba et al., 2020).

Drug Delivery Systems

Several studies have focused on developing efficient drug delivery systems for this compound. Jagdale et al. (2016) explored a site-specific floating delivery ofthis compound Maleate to increase its bioavailability and reduce the frequency of administration. This approach aimed to prolong the gastric retention time of the drug, suggesting a potential improvement in patient compliance. Another study by Albadry et al. (2017) formulated a sustained-release floating tablet of this compound Maleate, aiming to enhance drug solubility and reduce dosing frequency, thereby potentially improving patient compliance. These studies indicate significant advancements in the drug delivery systems for this compound (Jagdale & Randhave, 2016), (Albadry, Ali, & Al-saady, 2017).

Mechanism of Action

Target of Action

Prochlorperazine, a phenothiazine derivative, primarily targets D2 dopamine receptors in the brain . These receptors are somatodendritic autoreceptors that play a crucial role in regulating dopamine release, synthesis, and neuron firing . This compound also blocks histaminergic, cholinergic, and noradrenergic receptors .

Mode of Action

This compound exerts its effects by blocking D2 dopamine receptors in the brain . This blockade inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior, cognition, and motor activity . By blocking these receptors, this compound can alleviate symptoms of conditions like schizophrenia and anxiety . It also depresses the chemoreceptor trigger zone, which contributes to its antiemetic (anti-nausea and vomiting) effects .

Biochemical Pathways

It’s known that the drug’s anti-dopaminergic effects play a significant role in its mechanism of action . By blocking D2 dopamine receptors, this compound disrupts dopamine signaling, which can affect various downstream pathways and processes .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both young and elderly subjects. After intravenous dosing, the terminal half-life of this compound was found to be 7.5 ± 1.8 hours . Oral bioavailability was low, at14.7 ± 1.5%

Result of Action

This compound’s action results in a variety of molecular and cellular effects. Its antipsychotic effects are primarily due to its ability to block D2 dopamine receptors, which can help alleviate symptoms of conditions like schizophrenia and anxiety . Additionally, its antiemetic effects are due to its ability to depress the chemoreceptor trigger zone . Some studies have also suggested that this compound may have anti-cancer activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, health status, and the presence of other medications . .

Safety and Hazards

Prochlorperazine can cause low blood pressure, so people with impaired cardiovascular functioning should not use large doses of the drug and should be monitored closely . Patients should use caution when taking this compound over the long term, and should see a doctor regularly to determine if their dose can be reduced or discontinued . It is also advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Prochlorperazine is recommended for chemotherapy-induced nausea and vomiting control in adults but little is known regarding its safety in children . More research is needed to understand its safety and efficacy in different patient populations .

properties

IUPAC Name

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKYUJGCLQQFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023514
Record name Prochlorperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in alcohol, ether, chloroform, In water, 1.496X10-2 g/L (14.96 mg/L) at 24 °C, 1.10e-02 g/L
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action of prochlorperazine has not been fully determined, but may be primarily related to its anti-dopaminergic effects. Prochlorperazine blocks the D2 dopamine receptors in the brain, which are somatodendritic autoreceptors. Inhibition of D2 receptor signaling results in the blockade of postsynaptic dopamine receptors in the mesolimbic system and an increased dopamine turnover. Nausea and vomiting are proposed to arise from peripheral or central stimulation of serotonin type 3 (5-HT3) and dopamine type 2 receptors, the predominant receptors expressed at the chemoreceptor trigger zone (CTZ). Prochlorperazine exerts antiemetic effects and was shown to inhibit apomorphine-induced vomiting by blocking D2 dopamine receptors in the CTZ.., The principal pharmacologic effects of prochlorperazine are similar to those of chlorpromazine. Prochlorperazine has weak anticholinergic effects, moderate sedative effects, and strong extrapyramidal effects. Prochlorperazine has strong antiemetic activity., The development of phenothiazine derivatives as psychopharmacologic agents resulted from the observation that certain phenothiazine antihistaminic compounds produced sedation. In an attempt to enhance the sedative effects of these drugs, promethazine and chlorpromazine were synthesized. Chlorpromazine is the pharmacologic prototype of the phenothiazines. The pharmacology of phenothiazines is complex, and because of their actions on the central and autonomic nervous systems, the drugs affect many different sites in the body. Although the actions of the various phenothiazines are generally similar, these drugs differ both quantitatively and qualitatively in the extent to which they produce specific pharmacologic effects. /Phenothiazine General Statement/, In the CNS, phenothiazines act principally at the subcortical levels of the reticular formation, limbic system, and hypothalamus. Phenothiazines generally do not produce substantial cortical depression; however, there is minimal information on the specific effects of phenothiazines at the cortical level. Phenothiazines also act in the basal ganglia, exhibiting extrapyramidal effects. The precise mechanism(s) of action, including antipsychotic action, of phenothiazines has not been determined, but may be principally related to antidopaminergic effects of the drugs. There is evidence to indicate that phenothiazines antagonize dopamine-mediated neurotransmission at the synapses. There is also some evidence that phenothiazines may block postsynaptic dopamine receptor sites. However, it has not been determined whether the antipsychotic effect of the drugs is causally related to their antidopaminergic effects. Phenothiazines also have peripheral and/or central antagonistic activity against alpha-adrenergic, serotonergic, histaminic (H1-receptors), and muscarinic receptors. Phenothiazines also have some adrenergic activity, since they block the reuptake of monoamines at the presynaptic neuronal membrane, which tends to enhance neurotransmission. The effects of phenothiazines on the autonomic nervous system are complex and unpredictable because the drugs exhibit varying degrees of alpha-adrenergic blocking, muscarinic blocking, and adrenergic activity. The antipsychotic activity of phenothiazines may be related to any or all of these effects, but it has been suggested that the drugs' effects on dopamine are probably most important. It has also been suggested that effects of phenothiazines on other amines (eg, gamma-aminobutyric acid [GABA]) or peptides (eg, substance P, endorphins) may contribute to their antipsychotic effect. Further study is needed to determine the role of central neuronal receptor antagonism and of effects on biochemical mediators in the antipsychotic action of the phenothiazines and other antipsychotic agents. /Phenothiazine General Statement/, Although the exact mechanism(s) of action has not been conclusively determined, phenothiazines have an antiemetic effect. The antiemetic activity may be mediated via a direct effect of the drugs on the medullary chemoreceptor trigger zone (CTZ), apparently by blocking dopamine receptors in the CTZ. Phenothiazines inhibit the central and peripheral effects of apomorphine and ergot alkaloids. Phenothiazines generally do not inhibit emesis caused by the action of drugs at the nodose ganglion or by local action on the GI tract. /Phenothiazine General Statement/, For more Mechanism of Action (Complete) data for Prochlorperazine (15 total), please visit the HSDB record page.
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous liquid

CAS RN

58-38-8
Record name Prochlorperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prochlorperazine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prochlorperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.345
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCHLORPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHP6YLT61T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 °C
Record name Prochlorperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prochlorperazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Prochlorperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prochlorperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Prochlorperazine
Reactant of Route 3
Reactant of Route 3
Prochlorperazine
Reactant of Route 4
Prochlorperazine
Reactant of Route 5
Prochlorperazine
Reactant of Route 6
Reactant of Route 6
Prochlorperazine

Q & A

Q1: What is the primary mechanism of action of prochlorperazine?

A1: this compound primarily acts as a dopamine D2 receptor antagonist. [] It binds to these receptors, primarily in the chemoreceptor trigger zone and, at higher doses, the nucleus of the solitary tract, blocking the action of dopamine. [, ] This blockade leads to its antiemetic effects by reducing nausea and vomiting. [, ]

Q2: How does this compound impact stimulus-secretion coupling in pancreatic beta cells?

A2: Research suggests that this compound inhibits the activation of calmodulin-dependent phosphodiesterase in pancreatic beta-cells. [] This inhibition disrupts calcium-dependent stimulus-secretion coupling, ultimately decreasing insulin release stimulated by various factors like glucose, leucine, and glibenclamide. []

Q3: Is there any available information on the molecular formula, weight, and spectroscopic data of this compound?

A3: While the provided research focuses on the pharmacological aspects of this compound, specific details about its molecular formula, weight, and spectroscopic data are not discussed. Refer to chemical databases or literature for this information.

Q4: What is known about the compatibility of this compound with other drugs in admixtures?

A4: Studies investigating the stability and compatibility of this compound admixtures have shown mixed results. While this compound is physically compatible with hydromorphone for up to seven days at temperatures up to 37°C, admixtures with dimenhydrinate are not recommended due to precipitation of 8-chlorotheophylline after 48 hours. [] Combining this compound with lorazepam is physically possible, but the mixture's shelf life is limited by lorazepam's stability, recommending an expiry date not exceeding 96 hours at 4°C. []

Q5: How does the route of administration affect the pharmacokinetic profile of this compound?

A5: Research suggests that buccal administration of this compound achieves significantly higher plasma concentrations compared to oral administration. [] Specifically, buccal administration results in more than double the plasma concentration with less than half the variability compared to oral tablets. [] This difference highlights the impact of first-pass metabolism on this compound bioavailability following oral administration.

Q6: Does the cytochrome P450 genotype influence the metabolism of this compound?

A6: A study investigating the influence of CYP2C19, CYP2D6, and CYP3A5 genotypes on this compound metabolism found no significant effect. [] While this compound undergoes extensive metabolism by cytochrome P450 enzymes, this particular research indicates that genetic variations in these enzymes do not significantly alter the plasma concentrations of this compound or its metabolites. []

Q7: How does this compound distribute in the body after aerosol administration?

A7: A study using a recirculatory pharmacokinetic model in dogs revealed that this compound administered as a thermally generated aerosol is rapidly absorbed and distributed, achieving peak left ventricular concentrations in less than 30 seconds. [] This rapid absorption resulted in plasma drug concentrations comparable to those achieved after a rapid intravenous infusion of the same dose. [] The bioavailability of the aerosol was determined to be greater than 80% of the emitted dose, highlighting its potential as an alternative to intravenous administration for drugs requiring rapid onset of action. []

Q8: Is this compound effective in preventing opioid-induced nausea and vomiting (OINV)?

A9: Research suggests that prophylactic administration of this compound, either as an injection or at the initiation of oral oxycodone treatment, is not effective in preventing OINV in patients with end-stage cancer. [, ] This finding challenges previous recommendations regarding the use of antiemetics for OINV management and highlights the need for further research to identify effective strategies for this patient population.

Q9: Can this compound be used to treat migraine headaches?

A10: Clinical trials have shown that intravenous this compound, particularly in combination with diphenhydramine, can effectively treat acute migraine headaches in the emergency department setting. [, ] In a randomized controlled trial, intravenous this compound plus diphenhydramine demonstrated superior headache relief compared to intravenous hydromorphone. [] This finding supports the use of this compound as a potential first-line treatment option for acute migraine, potentially reducing the reliance on opioids. []

Q10: How does this compound interact with melanin and what are the implications?

A11: this compound demonstrates a strong interaction with melanin, forming stable complexes. [] This interaction, characterized by two classes of independent binding sites, raises concerns about potential drug accumulation in pigmented tissues. [] Studies on normal human melanocytes exposed to this compound revealed concentration-dependent effects on cell viability, melanogenesis, and the cellular antioxidant defense system, suggesting a potential role of melanin and oxidative stress in the mechanism of this compound's side effects. []

Q11: What are the potential side effects associated with this compound use?

A12: While this Q&A focuses on the scientific aspects of this compound, it's important to acknowledge potential side effects. Research indicates that this compound can cause extrapyramidal symptoms (EPS), such as akathisia and dystonia, especially at higher doses or with prolonged use. [, , , , ] The co-administration of diphenhydramine with this compound is often employed to mitigate the risk of EPS. []

Q12: Are there any known interactions between this compound and other medications?

A13: While specific drug interactions are not extensively discussed in the provided research, this compound's action on dopamine receptors can lead to interactions with other drugs affecting the dopaminergic system. [] Additionally, its metabolism by cytochrome P450 enzymes raises the possibility of interactions with drugs that induce or inhibit these enzymes. [] Clinicians should consider potential drug interactions when prescribing this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.